molecular formula C24H21ClO6 B11014600 2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11014600
M. Wt: 440.9 g/mol
InChI Key: IGRGWHAKEDRSAJ-UHFFFAOYSA-N
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Description

2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Preparation Methods

The synthesis of 2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds through reactions such as Michael addition, esterification, and cyclization. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar compounds include other benzodioxepin and chromen derivatives. Compared to these compounds, 2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may exhibit unique properties due to its specific structural features. For example, its chloro and oxoethoxy groups may confer distinct reactivity and biological activity .

Properties

Molecular Formula

C24H21ClO6

Molecular Weight

440.9 g/mol

IUPAC Name

2-chloro-3-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H21ClO6/c25-18-11-17-15-4-1-2-5-16(15)24(27)31-21(17)12-22(18)30-13-19(26)14-6-7-20-23(10-14)29-9-3-8-28-20/h6-7,10-12H,1-5,8-9,13H2

InChI Key

IGRGWHAKEDRSAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)C4=CC5=C(C=C4)OCCCO5)Cl

Origin of Product

United States

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